molecular formula C27H48O5.H2O4S B1143570 5ALPHA-CYPRINOLSULFATE CAS No. 15066-41-8

5ALPHA-CYPRINOLSULFATE

Cat. No.: B1143570
CAS No.: 15066-41-8
M. Wt: 550.749
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Description

Significance of Bile Alcohols and their Conjugates in Vertebrate Physiology

Bile alcohols and their conjugated forms, collectively known as bile salts, are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in vertebrates. vulcanchem.comresearcher.life Synthesized from cholesterol in the liver, these amphipathic molecules possess both a hydrophobic and a hydrophilic face, allowing them to emulsify lipids in the aqueous environment of the intestine. core.ac.uk This emulsification process breaks down large fat globules into smaller micelles, increasing the surface area for enzymatic digestion by lipases. vulcanchem.com

Beyond their role in digestion, bile salts are now recognized as important signaling molecules that regulate a variety of metabolic pathways. researcher.life They activate specific nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors, influencing cholesterol homeostasis, glucose metabolism, and their own synthesis and transport. researcher.lifenih.gov The structural diversity of bile salts across different vertebrate species reflects an evolutionary adaptation to various diets and physiological demands. nih.gov

Historical Context of 5ALPHA-CYPRINOLSULFATE Discovery and Early Research

The bile of the Asiatic carp (B13450389), Cyprinus carpio, was the source from which this compound was first isolated. nih.gov Early research focused on identifying the components of fish bile, with the work of Hoshita, Magayoshi, and Kazuno, as well as Anderson, Briggs, and Haslewood, being instrumental in elucidating the structure of its precursor, 5alpha-cyprinol (B1215846), which has hydroxyl groups at key positions. holzidoc.ch Later studies by Asakawa and colleagues confirmed the structure of this compound using modern analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). mdpi.comholzidoc.ch These foundational studies laid the groundwork for understanding the unique bile salt profile of cyprinid fish.

Positioning of this compound as an Evolutionarily Ancient Bile Salt Profile

The biosynthesis of bile salts has undergone significant evolutionary changes. The production of C27 bile alcohols, like 5alpha-cyprinol, and their subsequent sulfation is considered an evolutionarily ancient strategy. elifesciences.org This is in contrast to the more "modern" C24 bile acids commonly found in mammals. core.ac.uk It is believed that the pathways leading to C24 bile acids evolved from the ancestral pathway of C27 bile alcohol production. elifesciences.org Therefore, this compound represents a more primitive type of bile salt, offering clues into the early stages of vertebrate evolution and the development of complex metabolic pathways. nih.govelifesciences.org The presence of this compound in cyprinid fish, a large and diverse family, underscores its evolutionary significance. nih.gov

Overview of Major Research Areas in this compound Studies

Current research on this compound is multifaceted. One major area of investigation is its physiological role in digestion, particularly its efficiency as a detergent in solubilizing lipids. nih.gov Another significant focus is its toxicological properties, as ingestion of carp bile containing high concentrations of this compound has been linked to renal and hepatic toxicity in humans. mdpi.com Furthermore, recent studies have revealed an unexpected ecological role for this compound as a kairomone, a chemical cue released by a predator (fish) that induces defensive behaviors, such as diel vertical migration, in prey species like Daphnia. elifesciences.orgnih.gov This discovery has opened up new avenues of research in chemical ecology and predator-prey interactions.

Chemical and Physical Properties of this compound

The distinct chemical and physical properties of this compound underpin its biological functions.

PropertyValue/Description
Chemical Formula C₂₇H₄₈O₈S mdpi.com
Molecular Weight 532.7 g/mol (based on formula)
IUPAC Name (3α,5α,7α,12α)-Cholestane-3,7,12,26,27-pentol 26-sulfate mdpi.com
Structure A C27 cholestane (B1235564) skeleton with hydroxyl groups at positions 3α, 7α, 12α, and 27, and a sulfate (B86663) group at position 26. The A/B ring junction is in the trans configuration (5α). mdpi.comholzidoc.ch
Solubility The sulfated form is water-soluble, which is crucial for its function in the aqueous environment of the bile and intestine. holzidoc.ch The precursor, 5alpha-cyprinol, has limited aqueous solubility. nih.gov
Surface Activity It is a surface-active agent that forms micelles in aqueous solutions. nih.gov
Critical Micelle Concentration (CMC) Approximately 1.5 mM as determined by the maximum bubble pressure method, and around 4 mM by dye solubilization. nih.gov

Biosynthesis and Metabolism of this compound

The formation of this compound is a multi-step enzymatic process that begins with cholesterol.

Enzymatic Pathways from Cholesterol

Like all bile salts, the biosynthetic pathway of this compound originates from cholesterol. nih.gov This process involves a series of hydroxylation reactions catalyzed by cytochrome P450 enzymes to introduce hydroxyl groups onto the steroid nucleus and the side chain. nih.gov The specific enzymes involved in the complete pathway in cyprinid fish are still under investigation, but it is understood to be a complex process.

Key Enzymes in the Biosynthetic Pathway

While the entire enzymatic cascade has not been fully elucidated in fish, it is known that the final step in the formation of this compound is the sulfation of the C-27 hydroxyl group of 5alpha-cyprinol. researchgate.net This reaction is catalyzed by a sulfotransferase enzyme (SULT). researchgate.net Studies in zebrafish have identified specific SULTs that are capable of sulfating 5alpha-cyprinol. nih.gov

Metabolic Fate and Excretion

In cyprinid fish, this compound is a major component of bile and is secreted into the intestine to aid in digestion. nih.gov It does not appear to be significantly hydrolyzed during its transit through the intestine. nih.gov Fish excrete bile salts through the intestine, gills, and urinary tract. elifesciences.org When administered to rats, this compound undergoes little biotransformation. nih.gov However, its precursor, 5alpha-cyprinol, can be oxidized to the corresponding C27 bile acid and allocholic acid, which are then conjugated with taurine (B1682933) and efficiently transported. nih.govobolibrary.org

Physiological and Ecological Roles of this compound

This compound has distinct and important roles both within the organism that produces it and in the broader aquatic environment.

Role in Digestion and Lipid Emulsification

As a primary bile salt in cyprinid fish, this compound is an excellent digestive detergent. nih.gov Its ability to form micelles allows for the efficient solubilization of dietary lipids, such as monooleylglycerol, facilitating their breakdown and absorption. nih.gov Studies have shown that it is present in the intestinal content of carp at micellar concentrations, indicating its active role in digestion. nih.gov

Function as a Kairomone in Predator-Prey Interactions

A groundbreaking discovery is the role of this compound as a kairomone. elifesciences.org Released by fish into the aquatic environment, it is detected by prey organisms like the water flea, Daphnia. elifesciences.orgnih.gov In response to this chemical cue, Daphnia exhibit predator avoidance behavior, such as diel vertical migration, where they move to deeper, darker waters during the day to avoid visual predators. elifesciences.org This compound can induce these changes at very low, picomolar concentrations. nih.gov This finding highlights a fascinating interplay between the physiological processes of a predator and the behavioral ecology of its prey.

Contribution to Ecological Adaptation

The dual function of this compound as both a digestive aid and a kairomone is a remarkable example of ecological adaptation. From the perspective of the fish, its release is an unavoidable consequence of excretion. elifesciences.org For prey species, the ability to detect this compound provides a significant survival advantage by allowing them to anticipate and avoid predation. elifesciences.org This chemical communication shapes the structure and dynamics of aquatic ecosystems. nih.gov

Comparative Biochemistry of this compound

Comparing this compound with other bile salts provides valuable insights into its evolutionary and functional context.

Distribution Across Fish Species

This compound is the predominant bile salt in fish belonging to the order Cypriniformes, which includes carps and minnows. elifesciences.orgfrontiersin.org While it is a defining feature of this group, traces of it can be found in other fish species as well, suggesting a common ancestral pathway for bile salt synthesis. elifesciences.org However, the major bile salt profiles can vary significantly between different fish orders. uchicago.edu

Structural and Functional Comparison with Other Bile Salts

FeatureThis compoundMammalian Bile Acids (e.g., Cholic Acid)
Carbon Skeleton C27 holzidoc.chC24 core.ac.uk
A/B Ring Juncture 5α (trans) holzidoc.ch5β (cis) core.ac.uk
Conjugation Sulfate ester holzidoc.chAmide linkage with taurine or glycine (B1666218) core.ac.uk
Evolutionary Status Ancient elifesciences.orgMore recent core.ac.uk

The planar structure of the 5α configuration in this compound contrasts with the bent shape of the 5β bile acids found in mammals. nih.gov These structural differences influence their physicochemical properties and their interactions with receptors. researchgate.net

Evolutionary Significance in Vertebrate Bile Salt Diversification

The study of bile salts like this compound is crucial for understanding the evolutionary trajectory of cholesterol metabolism in vertebrates. nih.gov The transition from C27 sulfated bile alcohols to C27 and then C24 taurine- and glycine-conjugated bile acids represents a major evolutionary trend. core.ac.uk this compound provides a living example of a more ancestral form of bile salt, helping scientists piece together the puzzle of vertebrate biochemical evolution. elifesciences.orgresearchgate.net

Analytical Methodologies for this compound Detection and Quantification

The identification and quantification of this compound rely on sophisticated analytical techniques.

Chromatographic Techniques (HPLC, TLC)

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to separate this compound from other components in biological samples like bile. holzidoc.chelifesciences.org Reversed-phase HPLC is particularly effective for its purification and analysis. elifesciences.org

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of this compound. vulcanchem.comelifesciences.org Electrospray ionization (ESI) in negative mode is often used, where this compound produces a characteristic deprotonated molecule [M-H]⁻ at an m/z of approximately 531.3. vulcanchem.comnih.gov Tandem mass spectrometry (MS/MS) can further confirm the presence of the sulfate group by identifying its characteristic fragment ion. elifesciences.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy have been essential in definitively determining the structure of this compound, including the stereochemistry of the hydroxyl groups and the position of the sulfate ester. mdpi.combiorxiv.org These techniques provide detailed information about the connectivity of atoms within the molecule.

Properties

CAS No.

15066-41-8

Molecular Formula

C27H48O5.H2O4S

Molecular Weight

550.749

Synonyms

5ALPHA-CYPRINOLSULFATE

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Transformations of 5alpha Cyprinolsulfate

Precursor Compounds and Initial Cholestane (B1235564) Metabolism

The journey from cholesterol to 5α-cyprinolsulfate begins with the metabolic breakdown of cholesterol into C27 steroid intermediates. This initial phase is crucial as it sets the stage for the unique structural features of the final compound.

In most vertebrates, the metabolism of cholesterol for bile acid synthesis results in the shortening of the side-chain to produce C24 bile acids. However, in cypriniform fish, the pathway diverges to favor the production of C27 bile alcohols. This divergence is attributed to a key difference in the function of the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). nih.gov In these fish, CYP27A1 exhibits a partial loss of function, efficiently catalyzing only the initial hydroxylation of the sterol side-chain at carbon 27. nih.gov The subsequent oxidation steps that would typically lead to a carboxylic acid (and thus a C24 bile acid after further processing) are significantly hindered. This enzymatic bottleneck results in the accumulation of C27 cholestane intermediates, which serve as the direct precursors for 5α-cyprinol.

Steroid Nucleus Modification and Hydroxylation Patterns

Following the initial side-chain modification, the steroid nucleus of the C27 intermediate undergoes a series of hydroxylation reactions. These additions of hydroxyl (-OH) groups are critical for the solubility and physiological function of the resulting bile alcohol.

The precursor to 5α-cyprinolsulfate, 5α-cyprinol, is a polyhydroxylated steroid. Its full chemical name is 5α-cholestane-3α, 7α, 12α, 26, 27-pentol, which reveals the precise locations of the five hydroxyl groups attached to the cholestane skeleton. These hydroxylations occur at positions 3, 7, and 12 on the A, B, and C rings of the steroid nucleus, respectively, and at positions 26 and 27 on the alkyl side chain. This extensive hydroxylation pattern is a defining characteristic of the molecule. The final step in the formation of 5α-cyprinolsulfate is the selective sulfation of one of these hydroxyl groups. Research has confirmed, through methods including NMR spectroscopy, that the sulfate (B86663) group is specifically attached to the hydroxyl group at the C-27 position of the side chain. nih.gov

Sulfation Mechanisms and Sulfotransferase Enzyme Systems

The final and defining step in the biosynthesis of 5α-cyprinolsulfate is the addition of a sulfate group. This reaction, known as sulfation or sulfoconjugation, is mediated by a family of enzymes called sulfotransferases (SULTs). These enzymes catalyze the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the substrate.

In-depth studies utilizing zebrafish as a model organism have successfully identified the specific enzymes responsible for the sulfation of 5α-cyprinol. nih.gov A systematic analysis of recombinant zebrafish SULTs revealed that two members of the SULT2 subfamily, namely Sult2st2 and Sult2st3, are the primary enzymes that catalyze this reaction. nih.gov These enzymes exhibit high activity and affinity for 5α-cyprinol. nih.gov While other SULTs may show weak activity, Sult2st2 and Sult2st3 have been identified as the major 5α-cyprinol-sulfating enzymes, suggesting they have evolved specifically for this function in cypriniform fish. nih.gov Their catalytic efficiency with 5α-cyprinol is significantly higher than with other representative steroid substrates, such as dehydroepiandrosterone (B1670201) (DHEA), which is a preferred substrate for the corresponding human enzyme, SULT2A1. nih.gov

The enzymatic activity of Sult2st2 and Sult2st3 has been characterized through kinetic and pH-dependence studies. These analyses provide insight into the efficiency and optimal conditions for the sulfation of 5α-cyprinol.

Kinetic studies have determined the Michaelis-Menten constant (Km) for these enzymes with 5α-cyprinol as the substrate. The Km value is an indicator of the affinity of an enzyme for its substrate.

Enzymatic Kinetics of 5α-Cyprinol Sulfation

Enzyme Substrate Km (μM)
Zebrafish Sult2st2 5α-cyprinol 7.73
Zebrafish Sult2st3 5α-cyprinol 9.47

Data sourced from reference nih.gov

The pH profile of the enzymatic reaction has also been investigated. The activity of zebrafish Sult2st3 was shown to be dependent on pH, with optimal activity observed under slightly alkaline conditions.

pH Dependence of Zebrafish Sult2st3

pH Range Optimal pH
6.0 - 10.5 8.5

Data sourced from reference nih.gov

These findings indicate that the catalytic properties of the zebrafish enzymes responsible for 5α-cyprinolsulfate formation are distinct from those of other sulfotransferases, highlighting their specialized evolutionary role. nih.gov

Metabolic Fates and Biotransformation Products of 5ALPHA-CYPRINOLSULFATE

The metabolism of 5alpha-cyprinol (B1215846) sulfate involves several key biotransformation pathways, primarily centered on the modification of its bile alcohol moiety, 5alpha-cyprinol. While 5alpha-cyprinol sulfate itself shows limited biotransformation, its desulfated form, 5alpha-cyprinol, undergoes significant enzymatic changes. researchgate.netnih.gov

Oxidation Pathways of 5ALPHA-CYPRINOL Moiety

Once the sulfate group is removed, the 5alpha-cyprinol moiety is subject to oxidation. researchgate.netnih.gov In studies using isolated perfused rat liver, 5alpha-cyprinol is oxidized to its corresponding C27 tetrahydroxy cholestanoic acid. semanticscholar.org This initial oxidation is a critical step that precedes further metabolic changes, converting the bile alcohol into a bile acid structure. semanticscholar.org This transformation is a key part of the metabolic processing of the compound. researchgate.netnih.govsemanticscholar.org

Formation of C27 Bile Acids and Allocholic Acid Conjugates

Following the initial oxidation, the resulting C27 bile acid undergoes further biotransformation. researchgate.netsemanticscholar.org A significant portion of this C27 cholestanoic acid enters peroxisomes, where it undergoes oxidative side-chain cleavage to form allocholic acid, a C24 bile acid. semanticscholar.org

The subsequent step involves conjugation, primarily with taurine (B1682933). Allocholic acid is efficiently conjugated with taurine. researchgate.netsemanticscholar.org In contrast, the C27 bile acid derivative of 5alpha-cyprinol is amidated with taurine to a much lesser extent and is mostly secreted into the bile in its unconjugated form. semanticscholar.org Trace metabolites, including glucuronide and sulfate conjugates of 5alpha-cyprinol, have also been identified, though these represent minor pathways. semanticscholar.org

Table 1: Biotransformation Products of 5alpha-cyprinol

Precursor Metabolite Conjugation
5alpha-cyprinol C27 Tetrahydroxy Cholestanoic Acid Mostly unconjugated; limited taurine amidation semanticscholar.org
C27 Tetrahydroxy Cholestanoic Acid Allocholic Acid Efficiently conjugated with taurine researchgate.netsemanticscholar.org
5alpha-cyprinol Glucuronide Conjugate Trace amounts semanticscholar.org
5alpha-cyprinol Sulfate Conjugate Trace amounts semanticscholar.org

Enterohepatic Circulation Dynamics in Aquatic Organisms

5alpha-cyprinol sulfate is the primary biliary bile salt in cypriniform fish, such as the common carp (B13450389) (Cyprinus carpio) and zebrafish (Danio rerio). nih.govuzh.chelifesciences.org In these species, it plays a crucial role in digestion. nih.gov

Enterohepatic circulation is a process where bile salts are secreted by the liver, stored in the gallbladder, released into the small intestine to aid in digestion, and then reabsorbed in the intestine to return to the liver via the portal vein. researchgate.netwikipedia.orgresearchgate.net This recycling is highly efficient, ensuring a constant supply of bile salts for digestive processes. wikipedia.orgabdominalkey.com

In carp, 5alpha-cyprinol sulfate is present in the intestine at micellar concentrations, indicating its function as an effective digestive detergent for emulsifying dietary fats. researchgate.netnih.gov Studies of carp intestinal contents have shown that 5alpha-cyprinol sulfate does not undergo hydrolysis during its transit through the intestine. researchgate.netnih.gov This stability ensures that it remains in its active, sulfated form to facilitate lipid absorption throughout the small intestine. abdominalkey.com The reabsorption of bile salts, a key feature of enterohepatic circulation, occurs predominantly in the terminal ileum in many vertebrates. researchgate.netabdominalkey.commdpi.com

Biological Roles and Ecological Functions of 5alpha Cyprinolsulfate

Role as a Digestive Detergent in Cyprinid Fish

As a major bile salt in cyprinid fish, 5alpha-cyprinolsulfate is fundamental to the digestion and absorption of nutrients. nih.govresearchgate.net Its amphipathic nature, possessing both hydrophilic and hydrophobic regions, gives it powerful detergent properties essential for processing dietary fats. researchgate.netvulcanchem.com Studies have confirmed that it is an excellent digestive detergent, present at micellar concentrations in the carp (B13450389) intestine where it remains stable and does not undergo hydrolysis during transit. nih.govdoaj.orgebi.ac.ukresearchgate.net

This compound is surface active and readily forms micelles in the intestinal environment of cyprinid fish. nih.govmdpi.com The critical micellization concentration (CMC), the concentration at which micelles begin to form, has been determined to be approximately 1.5 mM using a maximum bubble pressure device and around 4 mM via dye solubilization techniques in a 0.15 M Na+ solution. nih.govresearchgate.netdoaj.orgholzidoc.ch

Above these concentrations, 5alpha-cyprinol (B1215846) sulfate (B86663) is highly effective at solubilizing lipids. Research has shown that it efficiently solubilizes monooleylglycerol, a product of fat digestion, at a rate of 2.1 molecules per molecule of micellar bile salt. nih.govresearchgate.netdoaj.orgebi.ac.uk This process of forming mixed micelles with lipid digestion products is crucial for their transport through the aqueous environment of the intestine to the cell surface for absorption. researchgate.netvulcanchem.com

Table 1: Physicochemical Properties of this compound This interactive table summarizes key physicochemical data related to the detergent function of this compound.

Property Value Method Source(s)
Critical Micellization Concentration (CMC) 1.5 mM Maximum Bubble Pressure nih.gov, doaj.org, researchgate.net
Critical Micellization Concentration (CMC) ~4 mM Dye (Orange OT) Solubilization nih.gov, doaj.org, researchgate.net
Monooleylglycerol Solubilization Capacity 2.1 molecules per micellar bile salt molecule Turbidometry nih.gov, doaj.org, researchgate.net

The primary physiological function derived from the micelle-forming capability of this compound is the facilitation of dietary lipid and fat-soluble vitamin absorption. vulcanchem.commdpi.com By emulsifying dietary fats, it increases their surface area, making them more accessible to digestive enzymes. vulcanchem.com The resulting mixed micelles, containing fatty acids and monoglycerides, can then solubilize and transport lipophilic vitamins, such as vitamins A and E, across the unstirred water layer adjacent to the intestinal epithelium, greatly enhancing their absorption. researchgate.netvulcanchem.commdpi.commdpi.comnih.gov This detergent action is indispensable for the efficient uptake of these essential hydrophobic nutrients. mdpi.comhmdb.ca

Function as a Signaling Molecule and Ligand Interactions

Beyond its role in digestion, this compound acts as a signaling molecule, specifically as a ligand for nuclear receptors that regulate metabolism. mdpi.comhmdb.ca Nuclear receptors are a class of proteins that directly bind to DNA and control the transcription of specific genes, mediating responses to various physiological signals. frontiersin.orgplos.orgebi.ac.uk

Research has identified this compound as a specific and potent agonist for the Farnesoid X Receptor (FXR) in certain non-mammalian vertebrates. researchgate.netresearchgate.net FXR is a key nuclear receptor that plays a crucial role in regulating the homeostasis of bile acids, lipids, and glucose. mdpi.combiorxiv.orgnih.gov Studies have demonstrated that this compound activates FXR in zebrafish and frogs. nih.govmdpi.com This activation is a critical part of the feedback loop controlling bile salt synthesis and metabolism in these species. biorxiv.orgresearchgate.net

The interaction between this compound and FXR is highly species-specific, reflecting an evolutionary adaptation between bile salts and their corresponding receptors. nih.govmdpi.com While it is a potent activator of zebrafish and frog FXR, this compound does not activate the FXR of humans or mice. nih.govmdpi.com Conversely, the primary bile acids in mammals, such as taurochenodeoxycholic acid (TCDCA) and lithocholic acid (LCA), activate mammalian FXR but not the versions found in fish and frogs. nih.gov

The stereochemistry of the bile alcohol is also critical. Studies have shown that while the 5-beta isomer (5beta-cyprinol) is a potent FXR agonist, the 5-alpha configuration of 5alpha-cyprinol sulfate causes it to act as an antagonist to FXR transactivation. researchgate.net This highlights that specific structural features are required for effective receptor binding and activation, which differ significantly across vertebrate lineages. nih.govresearchgate.net

Table 2: Species-Specific Activation of Farnesoid X Receptor (FXR) This interactive table illustrates the differential activation of FXR by various bile salts across different species.

Compound Human/Mouse FXR Frog/Zebrafish FXR Source(s)
This compound No Activation Activation mdpi.com, nih.gov, researchgate.net
Taurochenodeoxycholic acid (TCDCA) Activation No Activation nih.gov
Lithocholic acid (LCA) Activation No Activation nih.gov

Ecological Significance as a Kairomone in Aquatic Ecosystems

This compound has a profound ecological role as a kairomone—a chemical substance released by one species that benefits another, typically a prey species that uses it to detect a predator. elifesciences.orgnih.gov It has been identified as the specific chemical cue released by planktivorous fish that induces predator avoidance behaviors in the freshwater microcrustacean Daphnia. elifesciences.orgnih.gov

Upon detecting this compound in the water, even at minute picomolar concentrations, Daphnia initiate diel vertical migration (DVM). elifesciences.orgnih.gov This behavior involves migrating to deeper, darker waters during the day to avoid visual predators like fish and returning to surface waters at night to feed. elifesciences.orgnih.gov The effect is not limited to behavioral changes; the compound also induces the growth of morphological defenses, such as elongated helmets and tail spines, in the invasive Daphnia lumholtzi. frontiersin.org

The identification of this compound as the kairomone resolves a key question in aquatic chemical ecology. elifesciences.orgresearchgate.net Because it is an essential digestive bile salt, fish cannot cease its excretion without compromising their own nutrient absorption. elifesciences.orgresearchgate.net This creates a permanent signaling channel that prey have evolved to exploit, making this compound a critical molecule structuring predator-prey interactions and influencing the broader ecosystem. elifesciences.orgfrontiersin.org

Induction of Diel Vertical Migration (DVM) in Zooplankton (e.g., Daphnia species)

One of the most well-documented roles of 5alpha-cyprinol sulfate is its ability to induce Diel Vertical Migration (DVM) in zooplankton, particularly in freshwater microcrustaceans of the genus Daphnia. frontiersin.orgresearchgate.netnih.gov DVM is a widespread predator-avoidance behavior where zooplankton migrate to deeper, darker waters during the day to avoid visual predators like fish, and return to the surface at night to feed on algae. elifesciences.org

The presence of 5alpha-cyprinol sulfate in the water is a reliable indicator of fish predation risk. nih.gov Research has demonstrated that this compound is the primary chemical cue released by cyprinid fish that triggers this migratory behavior in Daphnia. nih.govnih.gov Bioassay-guided fractionation of water in which fish had been kept consistently identified 5alpha-cyprinol sulfate as the active compound responsible for inducing DVM. nih.govnih.gov

Studies have shown that 5alpha-cyprinol sulfate is remarkably potent, inducing DVM in Daphnia at picomolar concentrations, meaning even minute traces of the compound are sufficient to elicit the defensive behavior. nih.govnih.gov For instance, a concentration of 100 pM of 5alpha-cyprinol sulfate has been shown to be biologically active in inducing DVM in Daphnia magna. nih.govnih.gov The persistence of this signaling molecule is explained by its essential role in the lipid digestion of fish, making it a consistent and unavoidable cue for prey species. nih.govbiorxiv.org

**Table 1: Research Findings on 5alpha-cyprinol sulfate and Diel Vertical Migration (DVM) in *Daphnia***

Finding Organism(s) Effective Concentration Reference(s)
Identification as the primary fish kairomone inducing DVM. Daphnia spp. Picomolar range frontiersin.orgresearchgate.netnih.govnih.govnih.gov
Biologically active at concentrations as low as 100 pM. Daphnia magna 100 pM nih.govnih.gov
Released by cyprinid fish as a byproduct of lipid digestion. Cyprinid fish Not Applicable nih.govbiorxiv.org
Triggers downward migration during the day. Daphnia spp. Picomolar range elifesciences.org

Morphological Defense Induction in Aquatic Invertebrates

In addition to behavioral defenses, 5alpha-cyprinol sulfate can also induce morphological changes in some aquatic invertebrates as a defense mechanism against predation. frontiersin.org Research has specifically identified its role in inducing the growth of defensive structures in the invasive water flea, Daphnia lumholtzi. frontiersin.org

Exposure to 5alpha-cyprinol sulfate has been shown to trigger the elongation of the helmet and tail spine in D. lumholtzi. frontiersin.org These morphological changes are believed to make the zooplankton more difficult for predators to handle and consume. This finding is significant as it demonstrates that a single chemical cue can elicit multiple types of defensive responses in different Daphnia species. frontiersin.org

The effective concentration for inducing these morphological defenses is also in the picomolar range. frontiersin.org For example, a concentration of 10 pM of 5alpha-cyprinol sulfate was found to induce significantly elongated helmets and spines in D. lumholtzi. frontiersin.org This suggests a high degree of sensitivity in the chemoreceptive systems of these organisms to this specific kairomone.

Table 2: Research Findings on 5alpha-cyprinol sulfate and Morphological Defense Induction

Finding Organism(s) Induced Morphological Change Effective Concentration Reference(s)
Induces elongation of helmet and tail spine. Daphnia lumholtzi Elongated helmet and tail spine 10 pM frontiersin.org
A single kairomone can induce both behavioral and morphological defenses. Daphnia spp. Not Applicable Picomolar range frontiersin.org

Mechanisms of Kairomone Perception and Signal Transduction in Prey Organisms

The precise molecular mechanisms by which prey organisms like Daphnia perceive 5alpha-cyprinol sulfate and translate this chemical signal into a physiological or behavioral response are an active area of research. nih.govbiorxiv.org However, current evidence points towards a complex interplay of chemoreceptors and downstream signaling pathways.

It is hypothesized that the perception of 5alpha-cyprinol sulfate begins with its binding to specific chemoreceptors on the prey organism. nih.gov While the exact receptor has not yet been definitively identified, research suggests that ionotropic receptors (IRs) may play a crucial role in the chemoreception of predator cues in Daphnia. The structural similarity of 5alpha-cyprinol sulfate to other bile salts, such as taurochenodeoxycholic acid (TCDCA), which can also induce defensive responses but at much higher concentrations, suggests the possibility of a specific receptor for 5alpha-cyprinol sulfate that TCDCA may bind to non-specifically. frontiersin.org

Once the kairomone is detected, the signal is transduced through a series of internal pathways. Studies on the effects of fish kairomones in general suggest the involvement of both GABAergic and cholinergic signaling pathways in mediating anti-predator responses in Daphnia. frontiersin.org For instance, GABAergic signaling appears to be involved in fish-mediated life-history changes and DVM. frontiersin.org It is plausible that the perception of 5alpha-cyprinol sulfate feeds into these broader neurochemical pathways to orchestrate the appropriate defensive strategy.

Further research is needed to fully elucidate the specific receptors and the complete signal transduction cascade initiated by 5alpha-cyprinol sulfate in prey organisms. nih.gov The identification of this key kairomone has, however, opened the door to more targeted investigations into the molecular underpinnings of predator-prey interactions in aquatic environments. nih.govbiorxiv.org

Comparative Biology and Evolutionary Aspects of 5alpha Cyprinolsulfate

Phylogenetic Distribution and Diversity of Bile Salts Across Vertebrates

The structural diversity of bile salts, the primary end-products of cholesterol metabolism, across different vertebrate classes provides significant insight into their evolutionary history. nih.govcore.ac.uk These molecules, crucial for the digestion and absorption of lipids, have undergone a clear evolutionary progression from simpler C27 bile alcohols to more complex C24 bile acids. core.ac.uk

Dominance of C27 Bile Alcohols in Jawless and Cartilaginous Fish

The earliest-evolving vertebrates, such as jawless fish (Agnatha) and cartilaginous fish, predominantly feature C27 bile alcohols as their primary bile salts. nih.govnih.govnih.gov These molecules, which retain the full 27-carbon skeleton of their cholesterol precursor, are considered the ancestral form of bile salts. nih.govnih.gov In these early fish, bile alcohols are typically conjugated with sulfate (B86663), which enhances their water solubility and detergent properties. core.ac.uknih.gov

Specifically, all examined species of Agnatha, which includes modern hagfish and lampreys, exclusively use 5α-bile alcohols. nih.gov For instance, the Atlantic hagfish (Myxine glutinosa) utilizes a C27 5α-bile alcohol sulfate. nih.gov This prevalence in the most basal vertebrate groups strongly supports the hypothesis that C27 bile alcohol sulfates, like 5alpha-cyprinol (B1215846) sulfate, represent the primitive state in bile salt evolution. nih.govnih.gov

Contrasts with C24 Bile Acid Predominance in Mammals

In stark contrast to the bile salt profiles of early fish, mammals almost universally produce C24 bile acids. nih.govnih.gov These "modern" bile acids, such as cholic acid and chenodeoxycholic acid, are characterized by a shortened side chain, a result of a more complex and evolutionarily recent biosynthetic pathway. nih.govuchicago.edu This pathway involves additional enzymatic steps, including the oxidative cleavage of three carbons from the side chain of the C27 precursor, which occurs in the peroxisomes. nih.govnih.gov

The transition from C27 bile alcohols to C24 bile acids represents a major evolutionary shift, reflecting an increase in the complexity of the bile salt synthetic pathway. nih.govscispace.com While over 90% of the bile salts in most of the 326 mammal species examined in one study were C24 bile acids, 5α-bile acids were found only at trace levels in the majority. nih.gov This clear phylogenetic demarcation highlights the significant evolutionary distance between the bile salt biochemistry of early vertebrates and that of mammals.

Table 1: Dominant Bile Salt Types in Selected Vertebrate Groups

Vertebrate Group Dominant Bile Salt Class Predominant Carbon Structure Typical Conjugation Example Compound(s)
Jawless Fish (Agnatha) Bile Alcohols C27 (5α-configuration) Sulfate 5α-bile alcohol sulfates nih.gov
Cartilaginous Fish Bile Alcohols C27 Sulfate 5β-bile alcohol sulfates researchgate.net
Bony Fish (Teleosts) Varies (Bile Alcohols & Acids) C27 & C24 Sulfate & Taurine (B1682933) 5α-cyprinol sulfate, Cholic acid nih.govoup.com
Reptiles Bile Acids C27 & C24 Taurine Varanic acid, Allocholic acid nih.gov
Birds Bile Acids C24 Taurine Cholic acid, Chenodeoxycholic acid nih.govresearchgate.net
Mammals Bile Acids C24 Glycine (B1666218) & Taurine Cholic acid, Chenodeoxycholic acid nih.govnih.gov

Evolutionary Trajectories of Bile Alcohol Biosynthesis Pathways

The structural differences observed in bile salts across vertebrates are the direct result of evolutionary changes in their biosynthetic pathways. The pathway has become progressively longer and more complex throughout vertebrate evolution, starting from a simple process in early vertebrates to a multi-step, multi-organelle process in mammals. nih.govuchicago.edu

The synthesis of C27 bile alcohols, like 5alpha-cyprinol, is a relatively straightforward process requiring fewer enzymatic steps than the production of C24 bile acids. nih.govuchicago.edu The basic pathway to form a stem C27 bile alcohol involves enzymes like cytochrome P450 7A1 (CYP7A1) for the initial 7α-hydroxylation of cholesterol. uchicago.edu In contrast, the synthesis of C24 bile acids in mammals is a complex process involving up to 16 or more enzymes. nih.govnih.gov

Genetic and Enzymatic Divergence in Bile Salt Synthesis Enzymes

The evolution from C27 bile alcohols to C24 bile acids was driven by the emergence and divergence of key enzymes. One critical enzyme is Δ4-3-oxosteroid 5β-reductase (AKR1D1), which creates the bent 5β-ring configuration typical of most mammalian bile acids. nih.gov In contrast, the synthesis of 5α-bile alcohols like 5alpha-cyprinol involves a 5α-reductase, leading to a more planar steroid nucleus. nih.gov

Further divergence is seen in the enzymes responsible for side-chain modification. The complex process of shortening the C27 side chain to a C24 structure requires a suite of peroxisomal enzymes that are absent or inactive in species that only produce C27 bile alcohols. nih.govnih.gov The loss of specific enzymes in certain lineages provides a molecular explanation for the diversity in bile composition; for example, the recurrent loss of the enzyme CYP8B1 (which synthesizes cholic acid) in some mammals explains its absence in their bile. oup.com This genetic divergence underscores the adaptive evolution of these metabolic pathways in response to different physiological needs and evolutionary pressures.

Table 2: Key Enzymes in Bile Salt Biosynthesis and Their Evolutionary Significance

Enzyme Function Evolutionary Significance
Cholesterol 7α-hydroxylase (CYP7A1) Rate-limiting step; adds 7α-hydroxyl group to cholesterol. uchicago.eduwikipedia.org A conserved, foundational step in nearly all bile salt synthesis pathways. researchgate.net
Δ4-3-oxosteroid 5β-reductase (AKR1D1) Reduces the Δ4 double bond to create a 5β (cis) A/B ring junction. uchicago.edu Crucial for the synthesis of the "bent" 5β-bile acids predominant in mammals; a later evolutionary innovation. nih.gov
Sterol 27-hydroxylase (CYP27A1) Initiates the "acidic" pathway by hydroxylating the side chain. wikipedia.org Represents an alternative, evolutionarily more recent pathway for bile acid synthesis. nih.gov
Peroxisomal Thiolase Cleaves the side chain from C27 to C24. A key enzyme in the evolutionarily advanced pathway leading to C24 bile acids in mammals. nih.gov
Bile acid-CoA:amino acid N-acyltransferase (BAAT) Conjugates bile acids with taurine or glycine. The shift from primarily taurine conjugation in lower vertebrates to include glycine in mammals reflects further enzymatic evolution. core.ac.uk
Sulfotransferases (SULTs) Conjugates bile alcohols with sulfate. nih.gov The primary method of solubilizing ancestral C27 bile alcohols, such as 5alpha-cyprinol sulfate. core.ac.uknih.gov

Parallel Evolution of Bile Alcohol Sulfates (e.g., 5α-Chimaerol Sulfate)

The evolutionary story of bile alcohols is not always linear. An interesting case of parallel evolution is observed with 5α-chimaerol sulfate. This bile alcohol sulfate, identified as the principal bile salt in the white sucker (Catostomus commersoni), is structurally distinct from 5alpha-cyprinol sulfate but serves a biochemically equivalent role. nih.gov While 5alpha-cyprinol is 5α-cholestane-3α,7α,12α,26,27-pentol, 5α-chimaerol is 5α-cholestane-3α,7α,12α,24,26-pentol. nih.gov

The presence of these two different, yet functionally similar, C27 bile alcohol sulfates in different fish families (Cyprinidae for 5alpha-cyprinol and Catostomidae for 5α-chimaerol) suggests that the specific pathways to produce them evolved independently. nih.gov This is a classic example of parallel evolution, where different lineages independently arrive at similar solutions to the same biochemical challenge—in this case, the creation of an effective digestive surfactant from cholesterol.

Evolutionary Adaptations in Receptor Ligand Specificity

The evolution of bile salt structures is mirrored by the co-evolution of the nuclear receptors that bind them and regulate their metabolism. The farnesoid X receptor (FXR) is a key transcriptional regulator of bile salt synthesis. nih.gov Studies comparing FXR across different vertebrate species reveal significant adaptations in ligand specificity. nih.govoup.com

FXRs from early vertebrates like the sea lamprey and zebrafish, which produce C27 bile alcohols, are best activated by these planar, evolutionarily early bile salts. nih.gov For example, zebrafish FXR is activated by 5alpha-cyprinol sulfate but is insensitive to the more "modern" 5β-bile acids like chenodeoxycholic acid. nih.gov In contrast, human and mouse FXRs are potently activated by these C24 5β-bile acids but not by 5alpha-cyprinol sulfate. nih.gov

This change in specificity is attributed to evolutionary modifications in the receptor's ligand-binding pocket. nih.gov Homology models suggest that the ligand-binding pockets of early vertebrate FXRs are flatter, accommodating planar molecules like 5α-bile alcohols, whereas the human FXR has a more curved pocket suited for the bent shape of 5β-bile acids. nih.gov It is proposed that the receptor FXRα acquired its specificity for bile acids late in vertebrate evolution, possibly through the deletion of a specific amino acid sequence, representing an instance of a molecule being recruited for a new functional role. nih.govphysiology.orgphysiology.org This demonstrates a clear picture of the co-evolution of a ligand (the bile salt) and its corresponding receptor (FXR). nih.gov

Table of Mentioned Compounds

Compound Name
5alpha-cyprinol sulfate
5α-chimaerol sulfate
Cholic acid
Chenodeoxycholic acid
5α-petromyzonol sulfate
Varanic acid
Allocholic acid
5α-cyprinol
5α-chimaerol
Cholesterol
Ursodeoxycholic acid
GW4064
Fexaramine
Lanosterol
Lithocholic acid
Deoxycholic acid
5α-androstan-3α-ol
5β-pregnane-3,20-dione
3-ketopetromyzonol
3-keto-7α,12α-dihydro-5α-cholanic acid

Species-Specific Adaptations of Farnesoid X Receptor (FXR) to Bile Salt Structures

The Farnesoid X Receptor (FXR), a nuclear receptor, is a key transcriptional regulator of bile salt synthesis. nih.gov Across the vertebrate lineage, the structure of bile salts—the end products of cholesterol metabolism—varies significantly, which has driven adaptive evolutionary changes in the FXR. nih.govnih.gov A co-evolutionary relationship exists between the structure of bile salts within a species and the ligand-binding pocket of its FXR. nih.govbiorxiv.org

Research comparing FXR across different species reveals a distinct pattern of specificity for primary bile salts, achieved by altering the size and shape of the ligand-binding pocket. nih.govnih.govresearchgate.net Notably, 5alpha-cyprinol sulfate, considered an evolutionarily early bile alcohol, is a potent activator of FXR in certain species. nih.govsemanticscholar.org For instance, the FXRs of the frog and the zebrafish are activated by 5alpha-cyprinol sulfate. nih.govsemanticscholar.org In contrast, the FXRs found in humans and mice are not activated by this compound but are responsive to evolutionarily more recent bile acids like taurochenodeoxycholic acid (TCDCA) and lithocholic acid (LCA). nih.govsemanticscholar.org

Homology models predict that the ligand-binding pockets of FXRs in species like the sea lamprey (Petromyzon marinus) and zebrafish (Danio rerio) are relatively flat, making them ideal for binding planar bile alcohols such as 5alpha-cyprinol sulfate. nih.govnih.govresearchgate.net Conversely, human FXR possesses a curved binding pocket, better suited for the bent steroid ring configuration characteristic of later-evolved bile acids. nih.govnih.govresearchgate.net This structural divergence underscores the evolutionary adaptation of the receptor to accommodate species-specific bile salt ligands. semanticscholar.org The putative FXR from the chordate invertebrate Ciona intestinalis is completely insensitive to bile salts, suggesting it may bind other steroidal molecules and that FXR's role as a bile salt sensor appeared later in vertebrate evolution. nih.govnih.gov

Table 1: Species-Specific Activation of Farnesoid X Receptor (FXR) by Different Bile Salts

Species5alpha-cyprinol sulfate (Early Bile Alcohol)Taurochenodeoxycholic acid (TCDCA) (Recent Bile Acid)Lithocholic acid (LCA) (Recent Bile Acid)
Human No Activation nih.govsemanticscholar.orgActivation nih.govsemanticscholar.orgActivation nih.govsemanticscholar.org
Mouse No Activation nih.govsemanticscholar.orgActivation nih.govsemanticscholar.orgActivation nih.govsemanticscholar.org
Frog Activation nih.govsemanticscholar.orgNo Activation nih.govsemanticscholar.orgNo Activation nih.govsemanticscholar.org
Zebrafish Activation nih.govbiorxiv.orgsemanticscholar.orgNo Activation nih.govsemanticscholar.orgNo Activation nih.govsemanticscholar.org

Ecological and Evolutionary Consequences of 5ALPHA-CYPRINOLSULFATE Release

Evolutionarily Stable Strategies in Predator-Prey Interactions

Predation is a powerful selective force that shapes ecosystem ecology. elifesciences.orgnih.gov In aquatic environments, prey often rely on chemical cues, or kairomones, released by predators to initiate avoidance behaviors. elifesciences.orgnih.govresearchgate.net 5alpha-cyprinol sulfate has been identified as a potent kairomone released by planktivorous fish that induces Diel Vertical Migration (DVM) in the freshwater microcrustacean Daphnia. elifesciences.orgnih.govuzh.ch This behavioral defense, where Daphnia move to deeper, darker waters during the day to avoid visual predators, is triggered at picomolar concentrations of the compound. elifesciences.orgnih.gov

The interaction mediated by 5alpha-cyprinol sulfate represents an evolutionarily stable strategy. elifesciences.orgnih.gov From the prey's perspective, Daphnia has evolved a high sensitivity to this specific compound, which is an evolutionarily ancient bile product. elifesciences.orgnih.gov This allows Daphnia to detect the presence of a wide range of fish predators, as even more recently evolved fish still release traces of 5alpha-cyprinol sulfate. elifesciences.orgnih.gov For the predator, the release of this bile salt is unavoidable because of its essential role in lipid digestion. elifesciences.orgnih.govresearchgate.net Despite the clear disadvantage of broadcasting its presence to potential prey, the physiological necessity of 5alpha-cyprinol sulfate outweighs the ecological cost of detection. elifesciences.orgnih.govresearchgate.net This trade-off ensures the persistence of the chemical cue and the prey's response, stabilizing the predator-prey signaling system over evolutionary time. elifesciences.orgnih.gov

Recently, it has also been shown that 5alpha-cyprinol sulfate induces the formation of morphological defenses, such as elongated helmets and spines, in the invasive species Daphnia lumholtzi, highlighting the compound's role as a universal fish kairomone for this genus. frontiersin.org

Table 2: Predator-Prey Interaction Mediated by 5alpha-cyprinol sulfate

Interacting SpeciesSignalEmitter (Predator)Receiver (Prey)Prey ResponseEvolutionary Stability
Fish & Daphnia 5alpha-cyprinol sulfate elifesciences.orgnih.govPlanktivorous Fish (e.g., Cyprinids) nih.govresearchgate.netDaphnia spp. elifesciences.orgfrontiersin.orgDiel Vertical Migration (DVM), Morphological changes elifesciences.orgfrontiersin.orgEssential for fish digestion; reliable cue for prey. elifesciences.orgnih.govresearchgate.net

Implications for Aquatic Food Web Dynamics

The chemical signaling mediated by 5alpha-cyprinol sulfate has cascading effects on aquatic food webs. elifesciences.orgnih.gov The predator-avoidance behaviors it induces are a prime example of non-consumptive (or indirect) predator effects, where the predator influences prey traits without direct consumption. elifesciences.orgnih.gov In many aquatic food webs, the impact of these non-consumptive effects on prey populations can exceed that of direct predation. elifesciences.orgnih.gov

The DVM of zooplankton like Daphnia, initiated by the presence of 5alpha-cyprinol sulfate, fundamentally alters the spatial and temporal distribution of these key herbivores. elifesciences.orgvulcanchem.com By migrating to deeper waters, Daphnia reduce their overlap with surface-dwelling planktivorous fish, thereby lowering predation risk. vulcanchem.com This migration has several important consequences for the food web:

Trophic Link Strength: The DVM weakens the trophic link between fish and Daphnia by reducing encounter rates.

Grazing Pressure: It shifts the timing and location of grazing by Daphnia on phytoplankton. This can influence phytoplankton abundance, community composition, and primary productivity.

Nutrient Cycling: The vertical movement of large populations of zooplankton can contribute to the transport of nutrients within the water column.

Therefore, the release of a single chemical compound, 5alpha-cyprinol sulfate, by fish can profoundly influence the behavior of a keystone species, which in turn affects the structure and function of the entire aquatic community. elifesciences.orgnih.gov

Table 3: Food Web Implications of 5alpha-cyprinol sulfate-Induced DVM

Trophic LevelOrganismEffect of 5alpha-cyprinol sulfateConsequence for Food Web Dynamics
Tertiary Consumer Planktivorous FishReleases 5alpha-cyprinol sulfate as a metabolic byproduct. elifesciences.orgnih.govReduced availability of Daphnia as a food source during the day. vulcanchem.com
Primary Consumer DaphniaDetects compound and initiates Diel Vertical Migration (DVM). elifesciences.orgvulcanchem.comAlters grazing patterns on phytoplankton; reduces its vulnerability to predation. elifesciences.orgvulcanchem.com
Primary Producer PhytoplanktonExperiences altered grazing pressure from migrating Daphnia.Potential changes in algal biomass and community structure.

Advanced Analytical Methodologies for 5alpha Cyprinolsulfate Research

Isolation and Purification Techniques for Biological Samples

The initial and most critical step in researching 5alpha-cyprinolsulfate involves its effective isolation and purification from biological sources. Given its presence in complex matrices like bile, specialized extraction and separation techniques are required to obtain a pure sample for analysis.

This compound is predominantly isolated from the gallbladder bile of cyprinid fish, such as the common carp (B13450389) (Cyprinus carpio). nih.govacdlabs.commdpi.com The process typically begins with the extraction of the bile using a solvent like methanol (B129727). acdlabs.commdpi.com In some studies, the compound is generated by deconjugating its sulfate (B86663) salts that have been purified from carp gallbladder. nih.gov

Beyond bile, researchers have also successfully isolated this compound from fish incubation water. This is achieved using lipophilic solid-phase extraction (SPE), a technique that captures low-molecular-weight compounds with hydroxyl groups and a negative charge from the aqueous environment. elifesciences.org For instance, after conditioning water with fish, the water can be passed through a solid-phase cartridge (e.g., a C18 cartridge) which retains the compound. The bound this compound and its metabolites can then be eluted using a solvent such as 80% methanol. nih.govelifesciences.org

Following initial extraction, chromatographic methods are indispensable for separating this compound from other co-extracted bile salts and biological molecules.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both analytical and preparative-scale purification. acdlabs.comnih.gov Researchers have employed various HPLC columns and mobile phases to achieve separation. For example, a YMC Pack D-ODS-5 column with 80% methanol as the mobile phase has been used to elute the purified toxin. mdpi.com In other applications, a gradient elution is used; one such method involves a mobile system of 0.3% ammonium (B1175870) carbonate solution and acetonitrile (B52724), with the solvent ratio changing over time to separate multiple bile components. nih.govresearchgate.net The purity of the isolated compound is often confirmed by re-injecting it into an LC-MS system. elifesciences.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. This hyphenated technique is frequently used for the analysis of bile acids and their derivatives. restek.comsciex.comshimadzu.com LC-MS allows for the confident identification of this compound in a complex mixture, and the retention time from the LC can help distinguish between isomers like 5alpha-cyprinol (B1215846) sulfate and 5beta-cyprinol (B1234477) sulfate. vulcanchem.com

Thin-Layer Chromatography (TLC) offers a simpler, cost-effective method for monitoring the purification process. mdpi.comholzidoc.ch Fractions collected from other chromatographic steps can be spotted on a TLC plate and developed in a suitable solvent system. The separated compounds are then visualized, allowing for the identification of the fractions containing the target compound. mdpi.complos.org

Interactive Data Table: HPLC Conditions for this compound Separation

ParameterMethod 1 mdpi.comMethod 2 elifesciences.orgMethod 3 nih.gov
Column YMC Pack D-ODS-5 (φ 3.0 cm × 25 cm)Nucleosil 100-5 C18 (250 mm x 4 mm)Not specified
Mobile Phase A 20% Methanol (Wash)Ultrapure water with 0.015% formic acid and 10 mM ammonium acetate0.3% Ammonium Carbonate
Mobile Phase B 80% Methanol (Elution)Acetonitrile with 0.015% formic acid and 10 mM ammonium acetateAcetonitrile
Flow Rate 7.5 mL/min, then 4 mL/min for final purification1 mL/minNot specified
Gradient Isocratic35% B to 100% B over ~20 minsStep gradient (73:27 to 50:50)
Detection Mouse bioassay, TLCMass SpectrometryUV (implied)

Spectroscopic Characterization and Structural Elucidation

Once a purified sample of this compound is obtained, spectroscopic techniques are employed to confirm its identity and elucidate its detailed molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules like this compound. nih.govholzidoc.ch Due to the complexity of the molecule and the small quantities often isolated, a full suite of 1D and 2D NMR experiments is typically required. acdlabs.com

¹H NMR (Proton NMR) provides information about the hydrogen atoms in the molecule. The ¹H-NMR spectrum of this compound shows characteristic signals for the protons on carbons bearing hydroxyl groups and the sulfate group. mdpi.comnih.gov

¹³C NMR provides information on the carbon skeleton. mdpi.com Due to low sample concentrations, ¹³C chemical shifts are often determined indirectly from 2D NMR experiments. acdlabs.com

2D NMR Experiments are crucial for assembling the structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons). acdlabs.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. acdlabs.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting different parts of the molecular structure. acdlabs.com

Other experiments like H2BC , 1D NOE (Nuclear Overhauser Effect), and 1D TOCSY (Total Correlation Spectroscopy) provide further detailed structural information, helping to revise and confirm previously published assignments. acdlabs.comnih.govuzh.ch

Recent research has led to a complete and revised assignment of the ¹H and ¹³C NMR data for 5alpha-cyprinol sulfate, correcting earlier, incomplete reports. acdlabs.comnih.govuzh.ch

Interactive Data Table: Selected NMR Chemical Shifts for this compound

NucleusPositionChemical Shift (ppm) mdpi.comDescription
¹H NMR Methyl (singlet)0.72One of two singlet methyl groups
Methyl (singlet)0.80The second singlet methyl group
Methyl (doublet)0.99, 1.01One doublet methyl group
¹³C NMR C-2540.74Shows significant upfield shift compared to 5alpha-cyprinol
C-2669.47Shows significant downfield shift compared to 5alpha-cyprinol due to sulfation

Mass spectrometry (MS) is vital for determining the molecular weight and formula of this compound and for confirming the presence of key functional groups through fragmentation analysis. nih.govholzidoc.ch

Electrospray Ionization (ESI)-MS is commonly used, often in negative ion mode. In this mode, 5alpha-cyprinol sulfate produces a characteristic deprotonated molecule [M–H]⁻ at a mass-to-charge ratio (m/z) of 531.29986. vulcanchem.comnih.gov High-resolution mass spectrometry can determine the molecular formula with high accuracy, which has been confirmed as C₂₇H₄₈O₈S. acdlabs.comnih.gov

Tandem Mass Spectrometry (MS/MS) involves fragmenting the parent ion to gain further structural information. Collision-induced fragmentation of the [M–H]⁻ ion of 5alpha-cyprinol sulfate yields a prominent product ion at m/z 96.95996. vulcanchem.comnih.gov This fragment corresponds to the hydrogen sulfate ion (HSO₄⁻) and is definitive proof of the sulfate group's presence in the molecule. elifesciences.orgvulcanchem.comnih.gov

Fast Atom Bombardment (FAB)-MS is another ionization technique that has been successfully used for the analysis of underivatized bile salts like 5alpha-cyprinol sulfate. mdpi.comnih.gov It is particularly useful for confirming the molecular weight. nih.gov

Interactive Data Table: Mass Spectrometry Data for this compound

TechniqueIonization ModeIon Observedm/z ValueSignificanceReference
ESI-MS Negative[M-H]⁻531.29986Molecular Weight Confirmation vulcanchem.comnih.gov
ESI-MS/MS Negative[HSO₄]⁻96.95996Sulfate Group Confirmation elifesciences.orgvulcanchem.comnih.gov
HR-MS Negative[M-H]⁻531.29986Molecular Formula (C₂₇H₄₈O₈S) acdlabs.comnih.gov
FAB-MS Not specifiedNot specifiedNot specifiedMolecular Weight Confirmation mdpi.com

Bioassay-Guided Fractionation for Functional Identification

Bioassay-guided fractionation is a powerful strategy used to identify biologically active compounds within a complex mixture. mdpi.comresearchgate.netnih.gov This approach systematically separates a crude extract into fractions, tests each fraction for a specific biological activity, and then further purifies the active fractions until a single active compound is isolated.

This methodology has been pivotal in uncovering the function of 5alpha-cyprinol sulfate as a chemical cue, or kairomone. In one key study, researchers used the behavioral response of the water flea, Daphnia magna, as a bioassay. elifesciences.org Extracts of water in which fish had been living were known to induce diel vertical migration (DVM), a predator-avoidance behavior, in Daphnia. By fractionating the fish-conditioned water extract using HPLC and testing each fraction's ability to induce DVM, researchers successfully identified the active fraction. elifesciences.org Mass spectrometry analysis of this single active fraction revealed its major constituent to be 5alpha-cyprinol sulfate, thereby identifying it as the specific molecule responsible for signaling predator risk to the prey. elifesciences.org

Similarly, this approach has been used to identify active compounds in zebrafish skin extracts that signal danger. Behavioral assays tracked the alarm function to specific fractions, which were found to contain 5alpha-cyprinol sulfate, among other compounds. researchgate.net

Experimental Design for Identifying Bioactive Fractions

The identification of 5α-cyprinolsulfate from a complex biological matrix as a bioactive compound is a classic example of bioassay-guided fractionation. numberanalytics.com This process systematically separates a mixture into fractions and tests the biological activity of each fraction, continuing the fractionation process only on the active portions until a pure, active compound is isolated. sciensage.info

A key study successfully identified 5α-cyprinolsulfate as the kairomone responsible for inducing diel vertical migration (DVM) in Daphnia, a small planktonic crustacean. elifesciences.org The experimental design for this identification followed a meticulous bioassay-guided fractionation protocol:

Extraction: The initial step involved the collection of water in which fish had been incubated. The bioactive compounds from this "fish incubation water" were then concentrated using solid-phase extraction. elifesciences.org

Chromatographic Fractionation: The concentrated extract was subjected to high-performance liquid chromatography (HPLC) to separate it into distinct fractions. elifesciences.org A common approach involves using a C18 reverse-phase column with a gradient of solvents, such as water and a mixture of acetonitrile and 2-propanol, to elute compounds based on their hydrophobicity. elifesciences.org

Bioassay of Fractions: Each fraction collected from the HPLC was then tested for its ability to induce the biological response of interest—in this case, DVM in Daphnia. elifesciences.org Only the fraction that elicited a significant response was selected for further analysis. elifesciences.org

Iterative Fractionation and Analysis: The active fraction was subjected to further rounds of chromatography and bioassays to achieve higher purity. sciensage.infoscispace.com Ultimately, advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were used to elucidate the precise chemical structure of the isolated bioactive compound, confirming it as 5α-cyprinolsulfate. elifesciences.orgmdpi.com

The following table outlines the fractionation and activity results from the study that identified 5α-cyprinolsulfate as a DVM-inducing kairomone. elifesciences.org

FractionBiological Activity (Induction of DVM in Daphnia)
Fraction 1Not Significant
Fraction 2Not Significant
Fraction 3 Significant
Fraction 4Not Significant
Fraction 5Not Significant
Fraction 6Not Significant

Table 1: Bioactivity of HPLC fractions from extracted fish incubation water. Data sourced from eLife, 2019. elifesciences.org

Quantitative Bioassays for Activity Assessment

Once 5α-cyprinolsulfate is identified, quantitative bioassays are essential to determine its potency and characterize its biological effects. These assays provide measurable, dose-dependent responses.

One of the primary quantitative bioassays for 5α-cyprinolsulfate is the Daphnia DVM assay. elifesciences.org In a controlled laboratory setting, the vertical position of Daphnia in a water column is measured. The mean daytime depth of the daphnids is a reliable indicator of the presence of the kairomone. elifesciences.org By exposing Daphnia to a range of 5α-cyprinolsulfate concentrations, a dose-response curve can be generated, allowing for the determination of the threshold concentration for biological activity, which was found to be in the picomolar range. elifesciences.org

Other quantitative bioassays have been used to assess different biological activities of 5α-cyprinolsulfate, particularly its toxicity and effects on membrane permeability:

Toxicity Assays: The toxicity of 5α-cyprinolsulfate has been evaluated in rodent models. researchgate.net In these studies, rats are administered specific doses of the compound, and various endpoints are measured, such as changes in body weight, organ-to-body weight ratios, and histopathological examination of the liver and kidneys. researchgate.net A mouse bioassay for lethal potency has also been described, where the dose required to cause mortality is determined. mdpi.com

Membrane Permeability Assays: The effect of 5α-cyprinolsulfate on the permeability of mucosal membranes has been quantified. nih.gov For instance, its ability to enhance the rectal absorption of a poorly absorbed drug like sodium ampicillin (B1664943) was measured in rats. nih.gov The concentration of the drug in the blood over time is the quantitative measure of the enhancing effect of 5α-cyprinolsulfate. nih.gov

The table below summarizes the response of Daphnia magna to varying concentrations of 5α-cyprinolsulfate. elifesciences.org

Concentration of 5α-cyprinolsulfateResponse (Mean Daytime Residence Depth of Daphnia magna)
ControlShallow
Picomolar ConcentrationsSignificant deepening of residence depth
Higher ConcentrationsMaintained deep residence

Table 2: Quantitative assessment of Daphnia magna's response to 5α-cyprinolsulfate. Data sourced from eLife, 2019. elifesciences.org

Enzyme Activity Assays and Kinetic Characterization

Understanding the biosynthesis of 5α-cyprinolsulfate involves studying the enzymes responsible for its formation. The key reaction is the sulfation of its precursor, 5α-cyprinol, catalyzed by sulfotransferase (SULT) enzymes.

Measurement of Sulfotransferase Activity in Tissue Homogenates and Recombinant Enzymes

The activity of enzymes that sulfate 5α-cyprinol can be measured using both crude tissue preparations and purified recombinant enzymes.

Tissue Homogenates: A common source for these enzymes is zebrafish, a cyprinid fish. elifesciences.org Homogenates of zebrafish tissues are prepared and used to detect the in vivo 5α-cyprinol-sulfating activity. elifesciences.org

Recombinant Enzymes: For more detailed characterization, specific sulfotransferase enzymes (e.g., zebrafish Sult2st2, Sult2st3, and human SULT2A1) are expressed and purified as recombinant proteins. elifesciences.org

The standard assay for measuring sulfotransferase activity involves the following components:

Enzyme Source: Either tissue homogenate or a purified recombinant SULT.

Substrate: The bile alcohol, 5α-cyprinol.

Sulfonate Donor: The universal sulfonate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.gov To quantify the reaction, a radiolabeled version, [³⁵S]PAPS, is typically used. elifesciences.org

Buffer System: A suitable buffer, such as MOPS, is used to maintain an optimal pH for the enzyme reaction. elifesciences.org

The reaction is initiated by adding the enzyme, incubated for a specific time at a controlled temperature, and then stopped, often by heat inactivation. elifesciences.org The resulting sulfated product, [³⁵S]5α-cyprinolsulfate, is then separated from the unreacted [³⁵S]PAPS using methods like thin-layer chromatography (TLC). elifesciences.org The radioactivity of the product spot is measured with a scintillation counter, and the enzyme activity is calculated and expressed as pmol of product formed per minute per mg of protein. elifesciences.org

Substrate Inhibition Kinetics Analysis

Enzyme kinetics studies are performed to understand the efficiency and regulatory properties of the sulfotransferases acting on 5α-cyprinol. tum.de This involves measuring the reaction rate at varying concentrations of the substrate (5α-cyprinol).

Interestingly, the sulfation of 5α-cyprinol by certain enzymes does not follow standard Michaelis-Menten kinetics. elifesciences.org Instead, it exhibits substrate inhibition , where the reaction rate decreases at high substrate concentrations. elifesciences.orgnih.gov This phenomenon is a key characteristic of the enzymes involved.

To analyze these kinetics, the data of reaction velocity versus substrate concentration are fitted to a substrate inhibition equation using non-linear regression software. elifesciences.org This analysis yields important kinetic parameters:

Kₘ (Michaelis constant): The substrate concentration at which the reaction rate is half of the maximum velocity.

Vₘₐₓ (Maximum velocity): The theoretical maximum rate of the reaction.

Kᵢ (Inhibition constant): The dissociation constant for the binding of the substrate to the enzyme-substrate complex, which leads to the formation of an inactive complex.

For the sulfation of 5α-cyprinol by zebrafish homogenate, the saturation curve clearly demonstrated substrate inhibition kinetics. elifesciences.org

The table below presents the kinetic constants determined for the sulfation of 5α-cyprinol by various enzymes.

EnzymeKinetic ModelKₘ (μM)Vₘₐₓ/Kₘ (pmol/min/mg/μM)
Zebrafish HomogenateSubstrate Inhibition0.60172.3
Zebrafish Sult3st4Substrate Inhibition--
Human SULT2A1Substrate Inhibition--
Zebrafish Sult2st1Michaelis-Menten--

Table 3: Kinetic parameters for the sulfation of 5α-cyprinol. The specific Vmax and Ki values for the recombinant enzymes showing substrate inhibition were also determined in the source study but are compiled here to illustrate the kinetic model observed. Data sourced from a 2017 study on zebrafish sulfotransferases. elifesciences.org

Molecular Mechanisms of 5alpha Cyprinolsulfate Action and Gene Regulation

Transcriptional Regulation by 5α-Cyprinol Sulfate-Activated Receptors

5α-cyprinol sulfate (B86663), a C27 bile alcohol, is a primary bile salt in cyprinid fish like the zebrafish (Danio rerio). nih.govbiorxiv.org It functions as a signaling molecule, primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism. nih.govnih.gov The interaction between 5α-cyprinol sulfate and FXR highlights an evolutionarily conserved signaling axis, though with species-specific adaptations. nih.govnih.gov

Modulation of FXR Target Gene Expression (e.g., fabp6, fgf19) in Zebrafish.nih.gov

In zebrafish, 5α-cyprinol sulfate acts as an endogenous ligand for Fxr. nih.govnih.gov Activation of Fxr by this bile alcohol leads to the transcriptional regulation of a suite of target genes crucial for maintaining bile acid homeostasis. nih.gov Key among these are the fatty acid binding protein 6 (fabp6) and fibroblast growth factor 19 (fgf19).

fabp6 : This gene encodes the ileal bile acid binding protein, which is essential for the transport of bile salts in the intestine. Studies in zebrafish have demonstrated that the expression of fabp6 is dependent on Fxr activity. In fxr mutant zebrafish, the expression of fabp6 is significantly reduced, indicating a positive regulatory role for the 5α-cyprinol sulfate-Fxr signaling pathway in bile acid absorption. nih.govbiorxiv.org The use of a reporter line, Tg(-1.7fabp6:GFP), which expresses green fluorescent protein under the control of the fabp6 promoter, has visually confirmed the marked decrease in fabp6 expression in the absence of functional Fxr. nih.govbiorxiv.org

fgf19 : As in mammals (where the ortholog is FGF15), fgf19 in zebrafish is an enterohepatic signal that regulates bile acid synthesis in the liver. nih.govmdpi.com The expression of fgf19 in the intestine is induced by Fxr activation. nih.govbiorxiv.org This induction is part of a negative feedback loop: elevated intestinal bile salts activate Fxr, which in turn upregulates fgf19. Fgf19 then travels to the liver to suppress the expression of cyp7a1, the rate-limiting enzyme in bile acid synthesis. nih.govbiorxiv.org Research has confirmed that fgf19 expression is diminished in fxr knockout zebrafish, supporting its role as a downstream target in this signaling cascade. nih.govbiorxiv.org

The regulation of these and other genes, such as the bile salt export pump (abcb11b), by the 5α-cyprinol sulfate-Fxr axis is critical for the coordinated control of bile salt metabolism in zebrafish. nih.govbiorxiv.org

Comparative Analysis of Fxr Regulatory Networks Across Species.nih.gov

The Fxr signaling network shows both conservation and divergence across vertebrate evolution. nih.govbiorxiv.org While the core function of FXR in regulating bile acid metabolism is maintained from fish to mammals, the ligands that activate it and some of the downstream target genes have adapted to species-specific bile salt compositions. nih.govnih.gov

5α-cyprinol sulfate, the primary bile salt in zebrafish, is a potent activator of zebrafish and frog FXR but does not activate human or mouse FXR. nih.govnih.gov Conversely, C24 bile acids like chenodeoxycholic acid (CDCA), which are predominant in mammals, are strong activators of mammalian FXR but not of fish or amphibian FXR. nih.govnih.gov This specificity is attributed to evolutionary changes in the shape and size of the FXR ligand-binding pocket. nih.govresearchgate.net The zebrafish FXR has a flatter, narrower binding pocket suited for the planar structure of 5α-cyprinol sulfate, whereas mammalian FXR has a more curved pocket that accommodates the bent structure of C24 bile acids. nih.govresearchgate.net

Despite these differences in ligand specificity, the downstream regulatory pathways share significant similarities. The Fxr-mediated induction of fabp6 and fgf19 is a conserved feature between zebrafish and mammals. nih.govbiorxiv.org However, there are also notable differences. For instance, the apical sodium-dependent bile acid transporter, slc10a2, is indirectly repressed by FXR in mammals but appears to be positively regulated by Fxr in zebrafish. nih.govbiorxiv.org A meta-analysis of FXR binding sites across mouse, rat, and human genomes revealed that the overlap is modest, ranging from 48% (mouse-human) to 55% (mouse-rat), further highlighting species-specific aspects of the Fxr regulatory network. nih.gov These comparative analyses underscore the importance of studying different animal models to gain a comprehensive understanding of FXR signaling. nih.gov

Cellular Responses and Physiological Adaptations

The activation of Fxr by 5α-cyprinol sulfate elicits specific cellular responses, particularly within the intestinal epithelium, leading to broader physiological adaptations.

Effects on Intestinal Epithelial Cell Differentiation and Function.nih.gov

Fxr plays a significant role in the differentiation and functional specialization of intestinal epithelial cells in zebrafish. nih.govresearchgate.net Single-cell RNA sequencing of the zebrafish intestine has provided a detailed atlas of the various cell types and has revealed that Fxr influences their transcriptional programs. nih.govnih.gov

In the ileum, the region of the intestine responsible for bile salt reabsorption, Fxr is crucial for the functional specialization of epithelial cells known as ileocytes. nih.gov These cells are characterized by the high expression of bile salt transporter genes like fabp6, slc10a2, and slc51a. nih.gov The significant reduction of fabp6 expression in fxr mutant zebrafish points to a critical role for Fxr in maintaining the specialized function of these cells, although it does not appear to overtly affect their relative abundance. nih.gov Fxr also appears to promote the differentiation of anterior absorptive enterocytes, indicating a broader role in shaping the cellular landscape of the intestine. nih.gov

Elucidation of Signaling Pathways Mediated by 5α-Cyprinol Sulfate.researchgate.net

Beyond the direct transcriptional regulation via the nuclear receptor FXR, bile salts like 5α-cyprinol sulfate can also mediate signaling through other pathways, including membrane-bound receptors. One such receptor is the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5. mdpi.comnih.gov

While research on 5α-cyprinol sulfate's interaction with TGR5 is less extensive than with FXR, studies on other bile acids have established TGR5 as a key player in bile acid signaling. mdpi.comnih.gov TGR5 activation can lead to the production of intracellular cyclic AMP (cAMP) and influence various physiological processes, including energy homeostasis and inflammation. medchemexpress.com In the intestine, TGR5 activation has been shown to promote the growth of intestinal organoids and stimulate epithelial regeneration by acting on intestinal stem cells. nih.gov This process involves the activation of downstream effectors such as Yes-associated protein 1 (YAP1) and the SRC kinase. nih.gov Although the specific affinity and signaling outcomes of 5α-cyprinol sulfate binding to zebrafish TGR5 require further elucidation, it represents a potential alternative or complementary pathway to FXR-mediated actions.

Genetic Basis of 5α-Cyprinol Sulfate Metabolism and Perception

The synthesis and perception of 5α-cyprinol sulfate are controlled by a specific set of genes encoding metabolic enzymes and receptors.

The biosynthesis of bile alcohols and acids from cholesterol is a multi-step enzymatic process occurring primarily in the liver. nii.ac.jpabdominalkey.com In vertebrates, this complex pathway involves at least 17 different enzymes located in various cellular compartments. abdominalkey.com The initial steps involve modifications to the steroid nucleus, followed by the oxidation and shortening of the cholesterol side chain. abdominalkey.com

The formation of C27 bile alcohols like 5α-cyprinol involves hydroxylation at specific positions on the cholesterol molecule. nii.ac.jpnih.gov A key step in the side-chain oxidation is the hydroxylation at the C-27 position, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). abdominalkey.comnih.gov The final step in the formation of 5α-cyprinol sulfate is the sulfation of the 5α-cyprinol bile alcohol. nih.gov In zebrafish, this reaction is catalyzed by cytosolic sulfotransferase (Sult) enzymes. Specific isoforms, namely Sult2st2 and Sult2st3, have been identified as the major enzymes responsible for sulfating 5α-cyprinol at the C-27 position, converting it into its active, sulfated form. nih.gov

The "perception" of 5α-cyprinol sulfate is primarily mediated by the farnesoid X receptor (FXR/NR1H4). nih.govnih.gov As a nuclear receptor, FXR functions as a ligand-activated transcription factor. mdpi.comoup.com The gene encoding FXR is evolutionarily conserved across vertebrates, from fish to humans. nih.govmdpi.com In some cases, such as in humans and primates, a second FXR gene (FXRβ/NR1H5) exists as a pseudogene. mdpi.com The ability of an organism to respond to 5α-cyprinol sulfate is therefore dependent on the presence and specific ligand-binding properties of its FXR ortholog. nih.gov Beyond FXR, other potential receptors like TGR5 (GPBAR1) may also be involved in perceiving bile salt signals, and in invertebrates like Daphnia, ionotropic receptors (IRs) have been implicated in the perception of 5α-cyprinol sulfate as a predator cue. mdpi.combiorxiv.org

Identification of Genes Encoding Sulfotransferases and Other Metabolizing Enzymes

The biosynthesis of 5α-cyprinolsulfate involves the critical step of sulfation, a reaction catalyzed by sulfotransferase (SULT) enzymes. Research using zebrafish (Danio rerio), a cyprinid fish where 5α-cyprinolsulfate is the primary biliary bile salt, has been instrumental in identifying the specific genes responsible for this process. nih.gov The universal co-substrate for this reaction is 3′-phosphoadenosine 5′-phosphosulfate (PAPS), which donates the sulfo group. nih.govfrontiersin.org

A systematic analysis of recombinant zebrafish SULTs revealed that two members of the Sult2 subfamily, Sult2st2 and Sult2st3 , are the major enzymes capable of sulfating 5α-cyprinol. nih.gov In laboratory assays, these zebrafish enzymes demonstrated significant activity with 5α-cyprinol as a substrate. nih.gov In contrast, human SULT2A1, while capable of catalyzing the sulfation of 5α-configured bile salts, showed only moderate activity with 5α-cyprinol compared to its preferred substrate, dehydroepiandrosterone (B1670201) (DHEA). nih.gov This highlights a degree of substrate specificity and evolutionary adaptation in these enzyme families. Mass spectrometry and NMR analyses have confirmed that the sulfation of 5α-cyprinol by these enzymes occurs at the C27 position, yielding 5α-cyprinol 27-sulfate. nih.gov

Beyond sulfotransferases, other enzymes like hydroxysteroid dehydrogenases (HSDHs) are involved in the broader metabolism of steroids. researchgate.net HSDHs, which are encoded by both the host organism and its gut microbiota, can reversibly convert hydroxyl groups to keto groups on the steroid nucleus. researchgate.net This can lead to the epimerization of steroid conformations, for example, from an α-hydroxy to a β-hydroxy configuration, creating metabolites with distinct physicochemical properties. researchgate.net

Table 1: Identified and Related Enzymes in 5α-cyprinol Metabolism

Enzyme/Enzyme Family Gene/Protein Name Organism/Source Primary Function/Activity related to 5α-cyprinol Citation
Sulfotransferase 2 Sult2st2 Zebrafish (Danio rerio) Major enzyme for sulfation of 5α-cyprinol. nih.gov
Sulfotransferase 2 Sult2st3 Zebrafish (Danio rerio) Major enzyme for sulfation of 5α-cyprinol. nih.gov
Sulfotransferase 2A1 SULT2A1 Human Moderate sulfation activity with 5α-cyprinol. nih.gov
Hydroxysteroid Dehydrogenases HSDHs Host and Gut Microbiota Potential for dehydrogenation and epimerization of the steroid nucleus. researchgate.net

Research into Receptor Genes Involved in Kairomone Detection in Daphnia

5α-cyprinolsulfate is a well-documented kairomone, a chemical signal released by a predator that induces a defensive response in its prey. nih.gov In freshwater ecosystems, it is the specific molecule released by planktivorous fish that triggers diel vertical migration (DVM) in the microcrustacean Daphnia. nih.govelifesciences.orgnih.gov This behavioral defense involves Daphnia migrating to deeper, darker waters during the day to avoid visual predators and returning to surface waters at night to feed. The compound is effective at inducing this response at picomolar concentrations. nih.gov

The identification of 5α-cyprinolsulfate as the definitive kairomone has paved the way for investigating the molecular mechanisms of its perception in Daphnia. nih.govelifesciences.org Research is now focused on identifying the specific receptor genes responsible for binding the compound. elifesciences.orgnih.gov While the exact receptor has not yet been definitively identified, the discovery of the ligand allows for targeted studies to understand how Daphnia detects this risk signal with such high sensitivity. elifesciences.org

Current research into crustacean chemoreception suggests that ancestral types of ionotropic receptors (IRs) are key players in detecting environmental chemical cues. biorxiv.org It is hypothesized that members of this receptor family may be involved in the detection of 5α-cyprinolsulfate, though further functional genomic studies are required to confirm this. biorxiv.org The universality of 5α-cyprinolsulfate as a general fish cue is significant; it has also been shown to induce morphological defenses, such as spine elongation, in the invasive species Daphnia lumholtzi. frontiersin.org This suggests a conserved underlying molecular mechanism for inducible defenses across different Daphnia species. frontiersin.org

Table 2: Research Findings on 5α-cyprinolsulfate as a Kairomone

Research Area Finding Organism Implication Citation
Behavioral Response Induces Diel Vertical Migration (DVM). Daphnia magna Key predator avoidance behavior triggered by the compound. nih.govnih.gov
Morphological Response Induces spine elongation. Daphnia lumholtzi Demonstrates multiple defensive effects from a single kairomone. frontiersin.org
Receptor Identification Specific binding receptor is a subject of ongoing research. Daphnia spp. Knowledge of the ligand enables targeted searches for the receptor. elifesciences.orgnih.gov
Potential Receptors Ionotropic Receptors (IRs) are candidates for chemoreception. Daphnia spp. Provides a potential gene family to investigate for kairomone binding. biorxiv.org

Microbial Interactions and Metabolome Modulation

Influence of Gut Microbiota on 5ALPHA-CYPRINOLSULFATE Biotransformation (e.g., dehydrogenation, epimerization)

The gut microbiota plays a significant role in modifying bile salts synthesized by the host, and 5α-cyprinolsulfate is no exception. nih.gov Studies using zebrafish have shown that intestinal microbes can perform several biotransformations on this compound. biorxiv.orgresearchgate.net When 5α-cyprinolsulfate was cultured with zebrafish gut microbiota under both aerobic and anaerobic conditions, two new metabolites were detected. biorxiv.orgresearchgate.net

One of the primary modifications observed is dehydrogenation . This process, consistent with the activity of bacterial hydroxysteroid dehydrogenases, results in the loss of two mass units and the formation of a keto-5αCS variant . biorxiv.orgresearchgate.net A subsequent modification, epimerization , can occur, leading to an epimerized form of 5α-cyprinolsulfate, which is a downstream product of the keto-variant. researchgate.net The presence of these same modified metabolites in the intestinal contents of carp (B13450389) suggests that microbiota-mediated dehydrogenation and epimerization are conserved biotransformation processes in cyprinid fishes. researchgate.net Interestingly, while the zebrafish microbial community as a whole can modify 5α-cyprinolsulfate, when individual bacterial strains isolated from the zebrafish gut were screened, none were found to perform these specific transformations alone. researchgate.net This suggests that these modifications may require a consortium of different bacterial species working together.

Table 3: Microbial Biotransformation of 5α-cyprinolsulfate

Biotransformation Process Microbial Source Resulting Metabolite Enzymatic Activity Citation
Dehydrogenation Zebrafish Gut Microbiota keto-5αCS variant Hydroxysteroid Dehydrogenase (HSDH) biorxiv.orgresearchgate.net
Epimerization Zebrafish Gut Microbiota Epimerized 5αCS Downstream of HSDH activity researchgate.net

Impact of Microbial Modifications on Host Signaling and Ecological Roles

The microbial modification of bile salts is not merely a metabolic curiosity; it has profound impacts on host physiology and signaling. nih.govnih.gov In vertebrates, bile salts act as signaling molecules that activate nuclear receptors, most notably the Farnesoid X receptor (FXR) , which is a master regulator of bile salt, lipid, and glucose metabolism. nih.govbiorxiv.org The chemical structure of a bile salt determines its efficacy as an FXR ligand. nih.gov

Microbial biotransformations, such as dehydrogenation and epimerization, alter the structure of 5α-cyprinolsulfate, which in turn can modulate its signaling properties and ability to activate receptors like FXR. nih.govbiorxiv.org This interaction represents a classic example of host-microbe co-metabolism, where microbial enzymes effectively fine-tune the host's metabolic signaling network. researchgate.netnih.gov The conservation of these microbial modification pathways across different fish species underscores their fundamental importance. researchgate.net

From an ecological perspective, the widespread release of 5α-cyprinolsulfate by cyprinid fish makes it an excellent and reliable general indicator of predation risk for prey like Daphnia. frontiersin.org Its essential role in the fish's digestive process ensures its constant release, making it a difficult signal for the predator to evolve away from, despite the disadvantage of alerting prey. nih.gov While direct research on how microbially modified versions of 5α-cyprinolsulfate affect Daphnia is still needed, the modulation of the host's internal chemical environment by gut microbes is a critical layer of complexity. This interplay can influence the chemical cues released into the environment, potentially affecting the intricate predator-prey dynamics that shape aquatic ecosystems.

Q & A

Q. What are the primary analytical techniques for identifying and quantifying 5alpha-cyprinolsulfate in biological samples?

Methodological Answer:

  • Chromatographic separation (e.g., HPLC or UPLC) paired with mass spectrometry (MS) is standard for quantification due to high sensitivity and specificity. Use reverse-phase columns with mobile phases optimized for sulfated steroids .
  • Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly for distinguishing stereoisomers. Assign peaks using 2D NMR (e.g., COSY, HSQC) and compare with literature data .
  • Validate methods using spiked matrices to assess recovery rates and limit of detection (LOD). Cross-reference with synthetic standards where available .

Q. How can researchers design a synthesis protocol for this compound analogs?

Methodological Answer:

  • Start with sulfation of the parent steroid (e.g., cyprinol) using sulfotransferase enzymes or chemical sulfation agents (e.g., sulfur trioxide complexes). Optimize reaction conditions (pH, temperature) to maximize yield .
  • Confirm regioselectivity via LC-MS/MS fragmentation patterns and compare with known sulfated metabolites. Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways .
  • Purity assessment requires orthogonal methods: HPLC-UV for bulk purity and NMR for structural integrity .

Q. What in vitro models are suitable for studying this compound’s metabolic pathways?

Methodological Answer:

  • Use hepatocyte cultures or microsomal preparations to assess phase I/II metabolism. Incubate with isotopically labeled this compound and track metabolites via high-resolution MS .
  • For transporter studies, employ Caco-2 cell monolayers or HEK293 cells expressing OATP transporters to evaluate uptake kinetics. Apply inhibitors (e.g., rifampicin) to confirm transporter specificity .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor binding affinity be resolved?

Methodological Answer:

  • Conduct meta-analysis of existing studies, stratifying by assay type (e.g., radioligand binding vs. functional assays). Use Bland-Altman plots to identify systematic biases .
  • Perform molecular dynamics simulations to explore conformational flexibility affecting binding. Compare with structural analogs (e.g., taurochenodeoxycholate) to identify critical residues .
  • Validate findings using surface plasmon resonance (SPR) for real-time binding kinetics under standardized conditions (pH 7.4, 37°C) .

Q. What experimental frameworks are recommended for investigating this compound’s role in modulating inflammatory pathways?

Methodological Answer:

  • Apply PICOT framework to structure hypotheses:
  • Population : Primary macrophages or in vivo models (e.g., zebrafish larvae).
  • Intervention : Dose-response of this compound with/without LPS stimulation.
  • Comparison : Baseline cytokine levels (e.g., TNF-α, IL-6) vs. treated groups.
  • Outcome : NF-κB activation measured via luciferase reporter assays.
  • Time : Acute (6–24 hr) vs. chronic (7-day) exposure .
    • Use multiplex immunoassays for cytokine profiling and RNA-seq to identify downstream targets. Apply pathway enrichment analysis (e.g., DAVID, KEGG) to contextualize findings .

Q. How should researchers address gaps in ecological impact studies of this compound?

Methodological Answer:

  • Design mesocosm experiments to simulate environmental exposure. Measure bioaccumulation in aquatic organisms (e.g., Daphnia magna) using LC-MS/MS and assess chronic toxicity via survival/reproduction assays .
  • Apply QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradation pathways. Validate with stable isotope probing (SIP) to track carbon flow in microbial communities .

Methodological Guidelines

  • Data Contradiction Analysis : Use Bradford-Hill criteria (e.g., consistency, biological gradient) to evaluate causality in conflicting results .
  • Reproducibility : Follow ARRIVE guidelines for in vivo studies, detailing animal husbandry, randomization, and blinding .
  • Ethical Compliance : For human-derived samples, ensure informed consent and IRB approval per Helsinki Declaration principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.